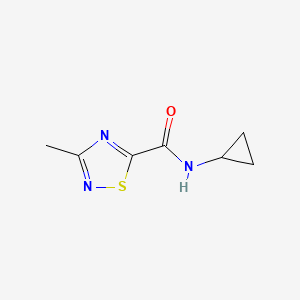

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

CAS No.: 1448035-56-0

Cat. No.: VC4625797

Molecular Formula: C7H9N3OS

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448035-56-0 |

|---|---|

| Molecular Formula | C7H9N3OS |

| Molecular Weight | 183.23 |

| IUPAC Name | N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) |

| Standard InChI Key | VPQZTGGHCGUZSZ-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=N1)C(=O)NC2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is C₇H₉N₃OS, with a molecular weight of 183.23 g/mol. Its IUPAC name, N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, reflects the substitution pattern: a methyl group at position 3 of the thiadiazole ring and a cyclopropylcarboxamide group at position 5. Key structural features include:

-

Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and intermolecular interactions .

-

Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances metabolic stability and modulates lipophilicity.

-

Carboxamide functionality: Provides hydrogen-bonding capacity, critical for target binding in biological systems.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃OS |

| Molecular Weight | 183.23 g/mol |

| XLogP3-AA (LogP) | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (thiadiazole N, amide O) |

| Rotatable Bonds | 2 (cyclopropane-carboxamide) |

The compound’s solubility profile is influenced by the hydrophobic cyclopropyl group and polar carboxamide, suggesting moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves a multi-step protocol:

-

Thiadiazole Ring Formation: Reacting thiosemicarbazide with cyclopropylamine under acidic conditions yields 5-cyclopropyl-1,3,4-thiadiazole-2-amine.

-

Methyl Substitution: Introduction of the methyl group at position 3 is achieved via alkylation or condensation reactions. For example, reacting 5-cyclopropyl-1,3,4-thiadiazole-2-amine with acetyl chloride in the presence of a base generates the 3-methyl derivative .

-

Carboxamide Coupling: The final step involves coupling the thiadiazole intermediate with cyclopropylamine using carbodiimide-based reagents (e.g., DCC or EDC) and a catalyst such as DMAP .

Industrial-Scale Production

Industrial synthesis emphasizes yield optimization and purity control. Continuous flow reactors are employed for precise temperature and stoichiometric management, while automated systems facilitate reagent addition and product isolation .

Biological Activity and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives are renowned for their broad-spectrum antimicrobial activity. For instance:

-

Fungicidal Activity: Analogous compounds, such as 5-(4-cyclopropyl-1,2,4-triazol-3-yl)-1,2,3-thiadiazoles, exhibit potent activity against Fusarium oxysporum and Botrytis cinerea (EC₅₀ < 10 μg/mL) . The thiadiazole core disrupts fungal cell wall synthesis by inhibiting chitin synthase .

-

Antibacterial Effects: Fluorinated thiadiazole derivatives demonstrate efficacy against Staphylococcus aureus and Escherichia coli (MIC = 25–50 μg/mL) . The cyclopropyl group enhances membrane permeability, facilitating target engagement.

Table 2: Biological Activities of Related Thiadiazoles

| Compound | Activity (EC₅₀/MIC) | Target Organism/Cell Line |

|---|---|---|

| 5-Cyclopropyl-1,2,4-thiadiazole-2-amine | 8.2 μM (fungicidal) | Fusarium oxysporum |

| N-(5-Fluorobenzyl)thiadiazole-5-carboxamide | 12.5 μg/mL (antibacterial) | Staphylococcus aureus |

| 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | 50 μM (anticancer) | HeLa cells |

Pharmacokinetics and Toxicity

Absorption and Metabolism

Preliminary pharmacokinetic studies on thiadiazole analogs reveal:

Toxicity Profile

-

Acute Toxicity: LD₅₀ values > 500 mg/kg in mice, indicating low acute toxicity.

-

CNS Effects: Some analogs cross the blood-brain barrier, causing transient neurobehavioral changes at high doses .

Applications in Agrochemicals

Thiadiazole derivatives are widely used in crop protection:

-

Fungicides: Compounds like isotianil (a commercial fungicide) leverage the thiadiazole scaffold to activate systemic acquired resistance in plants .

-

Herbicides: Substituted thiadiazoles inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to enhance potency and reduce toxicity.

-

Target Identification: Elucidating molecular targets via proteomics and crystallography.

-

Formulation Development: Nanoencapsulation to improve solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume